N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine
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Overview
Description
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is known for its unique chemical structure, which includes an ethoxy and methoxy group attached to a benzyl ring, linked to a cycloheptanamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cycloheptanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine form
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxy-4-methoxybenzyl)cyclooctanamine
- N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine
Uniqueness
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is unique due to its specific cycloheptanamine moiety, which may confer distinct biological and chemical properties compared to its cyclooctanamine and cyclopentanamine analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGMXZTYYGLKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362760 |
Source
|
Record name | N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673446-42-9 |
Source
|
Record name | N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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